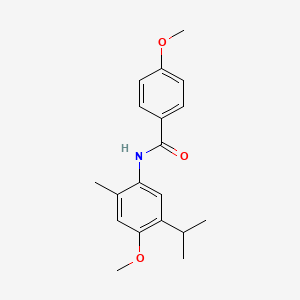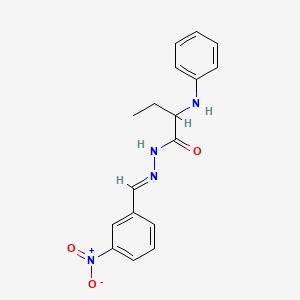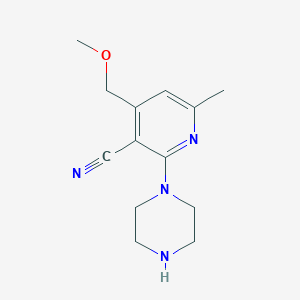![molecular formula C20H17BrN2O B5857993 N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide, also known as BENA, is a hydrazone compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects through the induction of apoptosis in cancer cells. Additionally, this compound has been reported to exhibit potent anti-oxidant activity, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits potent anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit potent anti-oxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has several advantages and limitations for laboratory experiments. One of the main advantages is its high selectivity and sensitivity towards metal ions, which makes it an ideal fluorescent probe for the detection of metal ions. Additionally, this compound exhibits potent cytotoxic activity against cancer cell lines, which makes it a promising candidate for the development of anti-cancer agents. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide. One of the main directions is the further investigation of its anti-cancer properties and its potential use as an anti-cancer agent. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity. Furthermore, the development of new fluorescent probes based on the structure of this compound may lead to the discovery of new metal ion sensors.
Métodos De Síntesis
The synthesis of N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has been reported through various methods. One of the most common methods involves the reaction of 2-acetylnaphthalene with hydrazine hydrate in the presence of acetic acid to form 2-(1-naphthyl)acetohydrazide. The resulting compound is then reacted with 4-bromobenzaldehyde in the presence of ethanol to form this compound. This method has been reported to yield the compound in good yield and purity.
Aplicaciones Científicas De Investigación
N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. This compound has been reported to exhibit high selectivity and sensitivity towards various metal ions, including Fe3+, Cu2+, and Hg2+. Additionally, this compound has been studied for its potential use as an anti-cancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-14(15-9-11-18(21)12-10-15)22-23-20(24)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGNQMEIJZOIJ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)


![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)



![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)